
1,1-ジクロロアセトン
概要
説明
1,1-Dichloroacetone is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers primarily discuss 1,3-dichloroacetone, some insights into the related compound 1,1-dichloroacetone can be inferred.
Synthesis Analysis
The synthesis of dichloroacetone derivatives, such as 1,3-dichloroacetone, has been optimized through various methods. For instance, the electrooxidation of 1,3-dichloro-2-propanol to 1,3-dichloroacetone has been achieved using a double redox system of Ru(VIII)/Ru(IV) and [Cl+]/Cl−, resulting in high selectivity and current efficiency . Although this paper does not directly address 1,1-dichloroacetone, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of dichloroacetone compounds influences their reactivity and physical properties. For example, the molar Kerr constant and dipole moment of 1,3-dichloroacetone suggest an equilibrium mixture of different conformers, which could also be relevant for understanding the structure of 1,1-dichloroacetone .
Chemical Reactions Analysis
1,1-Dichloroacetone undergoes various chemical reactions, including photodissociation pathways. A study on 1,1-dichloroacetone at 193 nm revealed two primary unimolecular decomposition channels: C-Cl bond cleavage and elimination of HCl. The HCl translational energy distribution was bimodal, suggesting two distinct decomposition pathways . Additionally, reactions with phenols have been explored, where dichloroacetone reacts with different phenols to give substituted acetones .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichloroacetone derivatives are influenced by their molecular structure and the environment. The kinetics of the reversible hydration of 1,3-dichloroacetone have been studied in various solvents, providing insights into the reaction mechanisms and the influence of catalysts . These studies contribute to a broader understanding of the reactivity and stability of dichloroacetone compounds, which may be extrapolated to 1,1-dichloroacetone.
科学的研究の応用
化学的性質と識別
1,1-ジクロロアセトンは、2-プロパノン、1,1-ジクロロ-としても知られており、分子式はC3H4Cl2O、分子量は126.969です . 別名としては、α,α-ジクロロアセトン、ジクロロメチルメチルケトン、1,1-ジクロロ-2-プロパノン、DCP、1,1-ジクロロプロパノンなどがあります .
有機合成における用途
1,1-ジクロロアセトンは、有機合成における中間体として使用されます . さまざまな複雑な有機化合物の形成に重要な役割を果たします。
クロスアルドール反応における役割
1,1-ジクロロアセトンは、アセトン、シクロペンタノン、シクロヘキサノンなどのドナー基質とのクロスアルドール反応において、アクセプター基質として機能します . この反応は、さまざまな有機化合物の合成において基本的です。
クエン酸合成における用途
1,1-ジクロロアセトンは、クエン酸の合成に使用されます . クエン酸は、動物、植物、細菌の中心的な代謝経路であるクエン酸回路における重要な中間体です。
多環式ペプチド合成における用途
1,1-ジクロロアセトンは、複雑な多環式ペプチドの合成における試薬として使用されるジハロケトン誘導体です . これらのペプチドは、創薬開発において潜在的な用途があります。
分光法における用途
1,1-ジクロロアセトンは、分光法研究に使用することができます . その独特の構造と性質により、さまざまな分光法に適しており、その挙動や他の分子との相互作用に関する貴重な洞察を提供することができます。
Safety and Hazards
1,1-Dichloroacetone is considered hazardous. It is flammable and toxic if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray .
将来の方向性
作用機序
Target of Action
1,1-Dichloroacetone is a disinfection byproduct in drinking water
Mode of Action
It is known that 1,1-dichloroacetone is a disinfection byproduct, suggesting that it may exert its effects through interactions with biological molecules, potentially altering their function .
Biochemical Pathways
It’s known that 1,1-dichloroacetone is a disinfection byproduct, which suggests that it may interfere with various biochemical processes in the body .
Pharmacokinetics
As a small molecule (molecular weight: 12697 ), it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes in the body.
Result of Action
1,1-Dichloroacetone may cause adverse health effects, including bladder cancer . This suggests that the compound’s action at the molecular and cellular level could lead to changes that promote carcinogenesis.
Action Environment
The action, efficacy, and stability of 1,1-Dichloroacetone can be influenced by various environmental factors. For instance, the formation of 1,1-Dichloroacetone as a disinfection byproduct in drinking water can be influenced by factors such as the amount of disinfectant used, pH, temperature, and the presence of precursor substances .
生化学分析
Biochemical Properties
It is known that the compound has a molecular weight of 126.969
Cellular Effects
Studies with single doses indicate that it affects the liver
Molecular Mechanism
It is known that upon photoexcitation, 1,1-Dichloroacetone undergoes dissociation, with two major channels observed: cleavage of a C-Cl bond to form CH3C(O)CHCl + Cl and elimination of HCl
特性
IUPAC Name |
1,1-dichloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(6)3(4)5/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVFWMMPUJDVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021576 | |
| Record name | 1,1-Dichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
120 °C | |
| Record name | 1,1-DICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in ethyl alcohol; miscible in ethyl ether | |
| Record name | 1,1-DICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.304 g/cu cm at 18 °C | |
| Record name | 1,1-DICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
27 mm Hg at 25 °C | |
| Record name | 1,1-DICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
513-88-2, 30605-38-0 | |
| Record name | 1,1-Dichloroacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dichloroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030605380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dichloroacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DICHLOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCU87D3FRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1-DICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



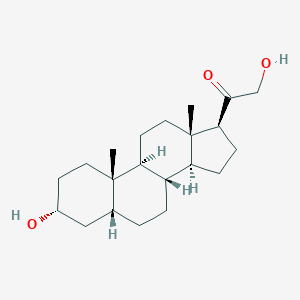
![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)

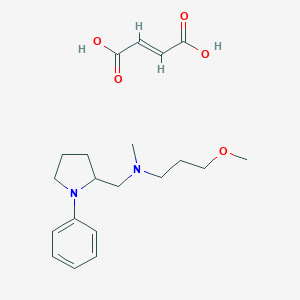

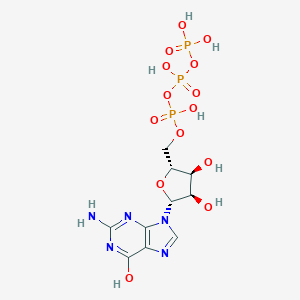
![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)
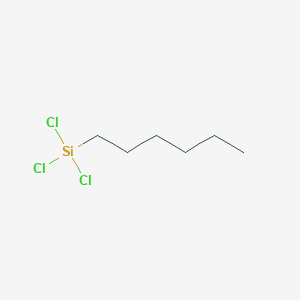
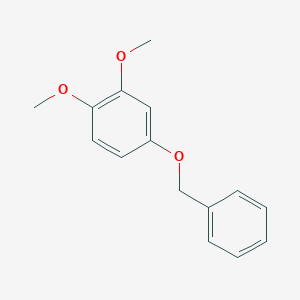
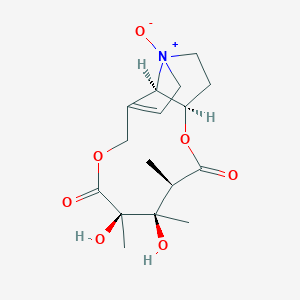


![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)
